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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent Red Mega 480 is a specialized fluorescent dye designed for various multicolor

microscopy techniques. A key characteristic of this dye is its exceptionally large Stokes shift,

which is the difference between the maximum excitation and emission wavelengths. This

feature makes it particularly well-suited for excitation by shorter wavelength light sources, such

as argon lasers, and allows for its use in conjunction with other common fluorophores like

fluorescein. The distinct emission wavelength of Mega 480 enables independent detection in

multi-labeling experiments. This document provides detailed application notes and protocols for

the effective use of Fluorescent Red Mega 480 in fluorescence microscopy, with a focus on

selecting the appropriate filter sets to maximize signal detection and minimize crosstalk.

Spectral Properties and Filter Set
Recommendations
The selection of an appropriate filter set is paramount for successful fluorescence microscopy.

The filter set, consisting of an exciter, a dichroic beamsplitter, and an emitter, must be matched

to the spectral characteristics of the fluorophore.

Based on available data, Fluorescent Red Mega 480 has an absorption maximum of

approximately 500 nm and an emission maximum around 630 nm in an aqueous environment.
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An NHS-ester variant of this dye, used for labeling primary amines, exhibits an excitation

maximum at 513 nm and an emission maximum at 640 nm in a phosphate buffer. For the

purposes of these recommendations, we will consider the general spectral characteristics to

guide filter selection.

Given the excitation peak around 500-513 nm and the red emission, a filter set designed for

fluorophores such as Texas Red or other red-emitting dyes with similar spectral profiles would

be a suitable starting point.

Recommended Filter Set Specifications
A typical filter set for a fluorophore with these characteristics would include:

Excitation Filter: A bandpass filter that allows light in the 490-515 nm range to pass through

to excite the Mega 480 dye.

Dichroic Beamsplitter: A longpass filter with a cut-on wavelength around 520-530 nm. This

mirror reflects the excitation light towards the sample and transmits the longer wavelength

emitted light towards the detector.

Emission Filter: A bandpass or longpass filter that selectively allows the red fluorescent

signal (typically 610-650 nm) to reach the detector while blocking unwanted excitation light

and background fluorescence.

The following table summarizes the recommended filter set specifications for Fluorescent Red
Mega 480 and provides a comparison with a standard Texas Red filter set.

Filter Component
Recommended for

Fluorescent Red Mega 480

Example Texas Red Filter

Set

Excitation Wavelength Range 490 - 515 nm 542 - 582 nm[1]

Dichroic Cut-On Wavelength ~525 nm 593 nm[1]

Emission Wavelength Range 610 - 650 nm 604 - 644 nm[1]

It is important to note that while a Texas Red filter set may be adaptable, a custom set

optimized for the specific excitation and emission peaks of Mega 480 will yield the best results.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1257686?utm_src=pdf-body
https://www.benchchem.com/product/b1257686?utm_src=pdf-body
https://www.edmundoptics.com/p/fluorescence-filter-set-for-texas-red-fluorescence-dye/21540/
https://www.edmundoptics.com/p/fluorescence-filter-set-for-texas-red-fluorescence-dye/21540/
https://www.edmundoptics.com/p/fluorescence-filter-set-for-texas-red-fluorescence-dye/21540/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
I. General Staining Protocol for Fixed Cells
This protocol outlines the general steps for staining fixed cells with a Fluorescent Red Mega
480 conjugate.

Materials:

Fluorescent Red Mega 480 conjugated antibody or probe

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

Mounting medium

Microscope slides and coverslips

Procedure:

Cell Preparation: Culture cells on coverslips to the desired confluency.

Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (if required): For intracellular targets, incubate the cells with a

permeabilization buffer for 10-15 minutes.

Blocking: To reduce non-specific binding, incubate the cells with a blocking buffer for 30-60

minutes.
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Staining: Incubate the cells with the Fluorescent Red Mega 480 conjugate at the

recommended concentration for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, in the dark.

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Imaging: Proceed with fluorescence microscopy using the recommended filter set.

II. Live-Cell Imaging Protocol
This protocol is a general guideline for live-cell imaging. Optimization will be required based on

the specific cell type and experimental conditions.

Materials:

Cell-permeable Fluorescent Red Mega 480 probe

Live-cell imaging medium

Glass-bottom dishes or chamber slides

Microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

Cell Plating: Plate cells in a glass-bottom dish or chamber slide and allow them to adhere

and grow.

Staining: Replace the culture medium with a pre-warmed live-cell imaging medium

containing the Fluorescent Red Mega 480 probe at the optimal concentration.

Incubation: Incubate the cells for the time recommended by the probe manufacturer (typically

15-60 minutes) in the environmental chamber.

Washing (Optional): For some probes, a wash step with a fresh, pre-warmed imaging

medium may be necessary to reduce background fluorescence.[2]
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Imaging: Place the dish on the microscope stage and allow the cells to equilibrate before

image acquisition. Use the lowest possible laser power and exposure time to minimize

phototoxicity.[2]

Diagrams
Filter Set Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate filter set for

Fluorescent Red Mega 480.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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